molecular formula C15H24N2O B1663948 17-Oxosparteine CAS No. 489-72-5

17-Oxosparteine

Cat. No. B1663948
CAS RN: 489-72-5
M. Wt: 248.36 g/mol
InChI Key: YQMWQSMYVPLYDI-RFQIPJPRSA-N
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Description

17-Oxosparteine is a minor urinary metabolite of sparteine in man.

Scientific Research Applications

Enzymatic Synthesis in Plants

17-Oxosparteine has been identified as a key product in the enzymatic synthesis of lupin alkaloids. A study by Wink, Hartmann, and Schiebel (1979) found that a crude enzyme preparation from cell suspension cultures of Lupinus polyphyllus catalyzes the conversion of cadaverine into lupin alkaloids, including 17-oxosparteine (Wink, Hartmann, & Schiebel, 1979). Additionally, Wink, Hartmann, and Witte (1980) demonstrated that chloroplasts isolated from Lupinus polyphyllus leaves and L. albus seedlings contain the enzymatic sequence responsible for the biosynthesis of these alkaloids, with 17-oxosparteine being a key intermediate (Wink, Hartmann, & Witte, 1980).

Spectroscopic Studies and Complex Formation

B. Jasiewicz (2008) conducted NMR and DFT studies on complexes formed by 17-oxosparteine with LiClO4 and LiCl. The study revealed that the structure of 17-oxosparteine remains unchanged upon complexation (Jasiewicz, 2008).

Synthesis of Derivatives

Research on new 2-oxosparteine derivatives with alkyl substituents at the C-17 position was conducted by Kurek, Jasiewicz, Wyrzykiewicz, and Boczoń (2011). This study focused on the synthesis and spectroscopic characterization of these derivatives (Kurek et al., 2011).

Crystal Structure Analysis

The crystal structure of bis-quinolizidine immonium salts, including Δ1(6)-dehydro-17-oxosparteinium perchlorate, was analyzed by Katrusiak, Kałuski, Pietrzak, and Skolik (1983), providing insights into the molecular structure and conformational properties of these compounds (Katrusiak et al., 1983).

Mass Spectrometry Studies

Studies on the mass spectrometry of bis-quinolizidine alkaloids, including oxosparteines like 17-oxosparteine, were conducted to investigate their spectral fragmentation patterns. Jasiewicz and Wyrzykiewicz (2011) focused on the FAB mass spectral fragmentation of various oxosparteines (Jasiewicz & Wyrzykiewicz, 2011).

properties

CAS RN

489-72-5

Product Name

17-Oxosparteine

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1S,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-8-one

InChI

InChI=1S/C15H24N2O/c18-15-12-9-11(13-5-2-4-8-17(13)15)10-16-7-3-1-6-14(12)16/h11-14H,1-10H2/t11-,12+,13-,14+/m0/s1

InChI Key

YQMWQSMYVPLYDI-RFQIPJPRSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)C(=O)N4[C@H]3CCCC4

SMILES

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4

Canonical SMILES

C1CCN2CC3CC(C2C1)C(=O)N4C3CCCC4

Appearance

Solid powder

Other CAS RN

489-72-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

17-oxosparteine
17-oxosparteine monohydrochloride, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer
17-oxosparteine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer
17-oxosparteine, 7S-(7alpha,7aalpha,14alpha,14abeta)-isomer
17-oxosparteine, 7S-(7alpha,7beta,14alpha,14abeta)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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